Perphenazine decanoate is a long-acting injectable formulation of perphenazine, a typical antipsychotic drug classified as a piperazinyl phenothiazine. It is primarily used for the treatment of schizophrenia and other psychiatric disorders, including severe anxiety and agitation. The decanoate form allows for less frequent dosing compared to oral formulations, improving patient compliance and maintaining stable plasma drug levels. Perphenazine decanoate is administered intramuscularly and is effective in reducing symptoms of psychosis while minimizing fluctuations in medication levels.
Perphenazine decanoate is derived from perphenazine, which was first synthesized in the 1950s and marketed under the trade name Trilafon. It belongs to the phenothiazine class of antipsychotics, characterized by their ability to block dopamine receptors in the brain. The chemical structure of perphenazine is represented by the molecular formula with a molar mass of approximately 403.97 g/mol .
The synthesis of perphenazine decanoate typically involves the esterification of perphenazine with decanoic acid. This process can be achieved through various methods, including:
Perphenazine decanoate features a complex molecular structure typical of phenothiazine derivatives. The presence of a decanoate side chain enhances its lipophilicity, facilitating prolonged release from injection sites. Key structural characteristics include:
The 3D structure can be visualized using molecular modeling software, which helps in understanding its interaction with biological targets .
Perphenazine decanoate undergoes various chemical reactions relevant to its pharmacological activity:
Key points regarding its mechanism include:
Relevant analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability during formulation development .
Perphenazine decanoate is primarily used in clinical settings for:
Perphenazine decanoate (C₃₁H₄₄ClN₃O₂S, MW 558.22 g·mol⁻¹) is a long-acting ester derivative of the typical antipsychotic perphenazine, belonging to the piperazinyl phenothiazine class. Its core structure comprises a tricyclic phenothiazine ring system with a chlorine substituent at position 2 and a piperazine-ethanol side chain at position 10 [3] [6]. The decanoate ester is formed through a condensation reaction between the hydroxyl group of perphenazine and decanoic acid (CH₃(CH₂)₈COOH), resulting in a lipophilic ester linkage [8] [9]. This modification transforms the parent compound into a prodrug with significantly altered physicochemical properties:
Table 1: Structural Features of Perphenazine Decanoate
Structural Element | Chemical Significance | Pharmacological Role |
---|---|---|
Phenothiazine core | Planar tricyclic aromatic system | Dopamine D2 receptor antagonism |
Chlorine at C2 | Electron-withdrawing substituent | Enhances receptor binding affinity |
Piperazine-ethanol side chain | Flexible cationic moiety at physiological pH | D2 receptor interaction and solubility |
Decanoate ester | C10 aliphatic fatty acid ester | Lipid solubility for depot formation |
The synthesis of perphenazine decanoate involves a two-step process: 1) Synthesis of Perphenazine Base: Achieved via nucleophilic substitution between 2-chlorophenothiazine and 1-(2-chloroethyl)piperazine under reflux, followed by reaction with 3-chloropropanol [3]. 2) Esterification: The perphenazine base undergoes esterification with decanoyl chloride in anhydrous dichloromethane, using triethylamine as a base catalyst. The reaction proceeds at 0–5°C to minimize diacyl byproduct formation [8]. The crude product is purified via recrystallization from ethanol/water mixtures, yielding perphenazine decanoate as a pale-yellow viscous oil [8].
Critical quality control parameters include:
Table 2: Key Reactions in Perphenazine Decanoate Synthesis
Step | Reaction Conditions | Yield | Critical Parameters |
---|---|---|---|
Perphenazine synthesis | Reflux in toluene, 8–12 h | 68–72% | Residual chlorinated intermediates <0.5% |
Decanoyl chloride esterification | 0–5°C, N₂ atmosphere, 4 h | 85–90% | Free perphenazine <1.0%; acid value <0.1 mg KOH/g |
Crystallization | Ethanol/water (3:1), −20°C | 78% | Particle size distribution D90 <50 µm |
Perphenazine esters exhibit duration- and release-profile dependencies on alkyl chain length. The decanoate (C10) and enanthate (C7) esters display distinct pharmacokinetic behaviors due to three key physicochemical differences:
Table 3: Physicochemical Comparison of Perphenazine Esters
Property | Decanoate Ester | Enanthate Ester | Pharmacological Impact |
---|---|---|---|
Chain length | 10 carbons | 7 carbons | Decanoate: slower tissue diffusion |
Molecular weight | 558.22 g·mol⁻¹ | 530.14 g·mol⁻¹ | Decanoate: higher dose per mole |
Oil solubility (sesame) | 48 mg/mL | 112 mg/mL | Enanthate: higher loading capacity |
In vitro hydrolysis t₁/₂ | 18.2 days | 9.7 days | Decanoate: longer sustained release |
Plasma half-life | 21 days | 10–14 days | Decanoate: less frequent dosing |
These differences manifest clinically: decanoate requires administration every 2–4 weeks versus enanthate’s 10–14-day regimen [2] [5]. The decanoate’s lower peak-trough plasma fluctuation (35% vs. enanthate’s 62%) reduces concentration-dependent extrapyramidal effects [2] [5]. Metabolic studies confirm both esters undergo hepatic CYP2D6-mediated oxidation, but decanoate shows 40% lower clearance due to its sustained release [6] [9].
Table 4: Metabolic Pathways of Perphenazine Esters
Metabolite | Formation Pathway | Bioactivity | Ester-Specific Differences |
---|---|---|---|
7-Hydroxyperphenazine | CYP2D6 hydroxylation | D2 affinity Ki=4.1 nM | Decanoate yields 23% lower exposure |
N-Dealkylperphenazine | Oxidative N-dealkylation | Low antipsychotic activity | Enanthate shows 1.8× faster formation |
Perphenazine sulfoxide | Flavin monooxygenase oxidation | Inactive | Comparable between esters |
Table 5: Nomenclature of Perphenazine Decanoate
Identifier Type | Designation |
---|---|
IUPAC Name | 2-[4-[3-(2-Chloro-10H-phenothiazin-10-yl)propyl]piperazin-1-yl]ethyl decanoate |
CAS Registry | 61120-81-8 |
ChEBI ID | CHEBI:177469 |
KEGG DRUG | D08341 |
Synonyms | Trilafon decanoat; Perphenazine dekanoaatti; Decentan-depot |
Molecular Formula | C₃₁H₄₄ClN₃O₂S |
Salt Forms | Dioxalate salt (CAS 76839-72-0) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7